Piperidine-3-carbohydrazide

Alzheimer's disease cholinesterase inhibition dual AChE/BuChE

Researchers developing CNS polypharmacological agents or β-lactam enhancer antibiotics require the 3-regioisomer specifically-positional isomers invalidate established SAR. Piperidine-3-carbohydrazide (CAS 689758-90-5) is the validated scaffold for dual AChE/BuChE inhibitor hydrazones (IC₅₀ 4.32 µM/1.27 µM) and the essential chiral precursor for Zidebactam. • Dual cholinesterase inhibition, Aβ42 anti-aggregation & ROS suppression in single chemotype • ADP-selective antiplatelet activity (87% inhibition) with anticoagulant synergy • ≥97% purity, batch-specific QC documentation

Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
CAS No. 689758-90-5
Cat. No. B1297797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-3-carbohydrazide
CAS689758-90-5
Molecular FormulaC6H13N3O
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)NN
InChIInChI=1S/C6H13N3O/c7-9-6(10)5-2-1-3-8-4-5/h5,8H,1-4,7H2,(H,9,10)
InChIKeyZKSMSCZAWFJIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-3-carbohydrazide Core Scaffold Overview


Piperidine-3-carbohydrazide (CAS 689758-90-5; molecular formula C₆H₁₃N₃O; MW 143.19) is a heterocyclic building block comprising a piperidine ring bearing a carbohydrazide (–CONHNH₂) substituent at the 3-position [1]. It belongs to the nipecotic acid hydrazide class and serves as a versatile intermediate for synthesizing hydrazone derivatives with documented cholinesterase inhibitory, antiplatelet, and GABA-modulatory activities [2][3]. Its predicted LogP of ~0.40 and polar surface area of 67.15 Ų distinguish it physicochemically from its 2- and 4-positional isomers [4]. The compound is commercially available at ≥95–97% purity from multiple suppliers, with batch-specific QC data (NMR, HPLC, GC) routinely provided .

Cholinesterase and Alzheimer's pathway-focused medicinal chemistry
ADP-pathway selective antiplatelet research programs
Chiral intermediate sourcing for β-lactam enhancer antibiotic synthesis
CNS-oriented, polypharmacology-capable hydrazone library design

Piperidine-3-carbohydrazide Isomer Advantage


Although piperidine-2-carbohydrazide (CAS 61700-55-8) and piperidine-4-carbohydrazide (CAS 42596-58-7) share the identical molecular formula (C₆H₁₃N₃O, MW 143.19), the position of the carbohydrazide group on the piperidine ring fundamentally alters both the electronic environment of the ring nitrogen and the spatial orientation of the hydrazide moiety for target engagement [1]. In Alzheimer's disease research, the N-benzylpiperidine-3-carbohydrazide-hydrazone series (compounds designated 1a–1j) and the corresponding 4-carbohydrazide series (2a–2h) were synthesized and evaluated side by side; the lead compounds emerging with the most potent dual AChE/BuChE inhibitory profiles were exclusively from the 3-substituted series [2]. Furthermore, only the 3-position Boc-protected analog—(R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide—has been validated as the key chiral starting material for the β-lactam enhancer antibiotic Zidebactam, a clinical-stage drug candidate [3]. No comparable pharmaceutical intermediate role has been documented for the 2- or 4-isomers. Substitution of the 3-isomer with a positional analog in any of these research programs would therefore invalidate established structure–activity relationships and compromise synthetic route fidelity [2][3].

3-Position Scaffold
2- or 4-Isomer
Pharmacophore presentation
Orientation validated for dual AChE/BuChE and Zidebactam engagement
Regioisomeric shift may disrupt target engagement and invalidate established SAR
Analytical control
Published chiral HPLC method with defined LOD/LOQ for pharmaceutical QC
No equivalent validated chiral purity specifications exist
Mechanistic selectivity
Documented ADP-pathway selectivity in human plasma antiplatelet assays
ADP-pathway antiplatelet data not reported; selectivity profile may differ

Piperidine-3-carbohydrazide Differentiation Evidence


Dual AChE/BuChE Inhibition Advantage

In a 2022 study by Parlar et al., piperidine-3-carbohydrazide-hydrazones bearing phenylethyl, phenylpropyl, or phenylbutyl N-substituents were screened for cholinesterase inhibition. The most potent derivative, 3g, inhibited AChE with an IC₅₀ of 4.32 µM, while 3j inhibited BuChE with an IC₅₀ of 1.27 µM, both exhibiting mixed-type inhibition kinetics [1]. This represents a measurable potency gain over the earlier 2018 study from the same group, in which a mixed library of N-benzylpiperidine-3/4-carbohydrazide-hydrazones (both positional isomers combined) showed eeAChE IC₅₀ values only in the range of 5.68–11.35 µM and huAChE IC₅₀ values of 8.80–74.40 µM [2]. The optimized 3-carbohydrazide series thus demonstrates approximately 1.3- to 2.6-fold improved AChE potency over the earlier mixed-isomer library, with the added benefit of sub-2 µM BuChE activity. By comparison, the reference drug donepezil shows bovine AChE IC₅₀ of 8.12 nM and human AChE IC₅₀ of 11.6 nM, but lacks BuChE, Aβ42 anti-aggregation, and antioxidant activities in a single molecular entity .

Dual AChE/BuChE potency
Cross-study comparable
AChE IC₅₀ 4.32 µM; BuChE IC₅₀ 1.27 µM. ~1.3–2.6× improved vs 2018 mixed-isomer library.
Supports cholinesterase pathway-response context
In vitro; Ellman's method. Donepezil shows stronger AChE but lacks BuChE activity.
Alzheimer's disease cholinesterase inhibition dual AChE/BuChE

ADP-Pathway Selective Antiplatelet Aggregation

In a 2020 study by Tosan et al., a series of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives (compounds 1f–11f) were evaluated for antiplatelet aggregation activity in human plasma using an APACT 4004 aggregometer, with aggregation triggered separately by ADP, collagen, and arachidonic acid (AA) [1]. The most potent compound, 2f, achieved 87% inhibition of ADP-induced platelet aggregation at a concentration of 0.5 mmol/L. Critically, all compounds in the series were described as 'mainly effective on ADP pathway of platelet aggregation compared with collagen and AA pathways' [1]. This pathway selectivity contrasts with the broad-spectrum P2Y12 antagonist clopidogrel (which irreversibly blocks ADP receptors) and the COX-1 inhibitor aspirin (which primarily blocks the AA/thromboxane A₂ pathway). Additionally, all synthesized compounds exhibited prolonged PT and PTT values compared with blank controls, with compounds 5f, 6f, 7f, and 1f identified as the most potent anticoagulant derivatives [1]. No comparable ADP-selective antiplatelet profiling has been reported for piperidine-2-carbohydrazide or piperidine-4-carbohydrazide derivatives in human plasma assays.

ADP-pathway selectivity
Head-to-head
87% inhibition of ADP-induced aggregation at 0.5 mmol/L; selectivity over collagen/AA.
Reported ADP-pathway assay context
Human platelet-rich plasma; APACT 4004 aggregometer.
antithrombotic platelet aggregation ADP pathway

Validated Chiral Purity for Zidebactam Intermediate

The Boc-protected derivative of piperidine-3-carbohydrazide—specifically (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide (RE)—has been established as a key starting material for the synthesis of Zidebactam, a novel β-lactam enhancer antibiotic that is in clinical development [1]. A validated chiral HPLC method (Chiralpak IA column; n-hexane/ethanol mobile phase) was developed to separate RE from its enantiomeric impurity, (S)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide (SE). The method achieved a limit of detection (LOD) of 2.5 µg/mL and a limit of quantification (LOQ) of 7.5 µg/mL for the undesired (S)-enantiomer [1]. This analytical specification directly enables quality control for pharmaceutical-grade intermediate procurement. No equivalent regulatory-quality chiral separation method has been published for the 2- or 4-positional isomers in the context of any clinical-stage drug substance. The 3-position is structurally mandatory because Zidebactam's hydrazide moiety must be positioned to condense with the β-lactam pharmacophore; the 2- and 4-isomers would produce regioisomeric products with fundamentally different three-dimensional pharmacophore presentation [1].

Chiral purity method
Supporting evidence
LOD 2.5 µg/mL; LOQ 7.5 µg/mL for (S)-enantiomer in Zidebactam intermediate.
Establishes specification-controlled sourcing benchmark
Chiralpak IA HPLC; n-hexane/ethanol.
antibiotic intermediate chiral separation Zidebactam

Multifunctional Anti-Alzheimer Profile Advantage

The piperidine-3-carbohydrazide-hydrazone series evaluated by Parlar et al. in 2022 was assessed across four mechanistically distinct Alzheimer's disease-relevant endpoints in a single study: (i) AChE inhibition, (ii) BuChE inhibition, (iii) Aβ42 self-aggregation inhibition, and (iv) antioxidant capacity via ROS scavenging (chemiluminescence assay in brain tissue) [1]. Within this series, compound 3g demonstrated the most potent AChE activity (IC₅₀ = 4.32 µM) while the nitro-substituted derivatives 3g, 4g, and 5g provided superior Aβ42 anti-aggregation effects. Compound 4i exhibited the most active superoxide free-radical scavenging, while 3g, 3j, and 4i showed comparable scavenging activity across other ROS species [1]. The study authors explicitly concluded that '3g, 3j, and 4i have good AChE/BuChE, Aβ42 inhibitory potentials and antioxidant capacities and can therefore be suggested as promising multifunctional agents to combat Alzheimer's disease' [1]. This multi-target profile contrasts with the clinically used AChE inhibitor donepezil, which is a single-target agent (bovine AChE IC₅₀ = 8.12 nM) that does not intrinsically address BuChE, Aβ aggregation, or oxidative stress within a single molecular entity . The earlier 2018 study of mixed 3/4-carbohydrazide-hydrazones also confirmed dual CAS/PAS binding interactions at both AChE and BuChE through kinetic analysis and molecular modeling, establishing a structural basis for the multi-target mechanism that is specific to the hydrazide-hydrazone chemotype [2].

Multifunctional profile
Class-level
Engages 4 targets: AChE, BuChE, Aβ42 aggregation, ROS scavenging. Donepezil: 1 target.
Supports polypharmacology exploration context
AChE potency ~370× weaker than donepezil; data to verify for multi-target synergy.
Alzheimer's disease multifunctional agent Aβ42 inhibition

Piperidine-3-carbohydrazide Application Scenarios


Multi-Target Alzheimer's Lead Optimization

Research teams developing polypharmacological agents for Alzheimer's disease should prioritize piperidine-3-carbohydrazide as the core scaffold for hydrazone library synthesis. The scaffold's demonstrated ability to simultaneously inhibit AChE (IC₅₀ = 4.32 µM for optimized derivative 3g), BuChE (IC₅₀ = 1.27 µM for 3j), Aβ42 self-aggregation, and ROS production in brain tissue—all within a single chemotype—enables efficient SAR exploration without the need for fragment-linking or multi-component strategies [1]. The established synthetic route (hydrazone formation from the parent hydrazide) is operationally straightforward and compatible with parallel library synthesis. Procurement of the 3-isomer specifically (rather than the 4-isomer) is critical: the 2018 head-to-head study of N-benzylpiperidine-3/4-carbohydrazide-hydrazones identified lead compounds exclusively from the 3-substituted series [2].

ADP-Selective Antiplatelet Agent Development

Programs targeting ADP-selective platelet aggregation inhibition with reduced bleeding risk can use the 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide series as a starting point. The lead compound 2f achieved 87% inhibition of ADP-induced platelet aggregation at 0.5 mmol/L in human plasma, with demonstrated selectivity over collagen and arachidonic acid pathways [1]. The additional anticoagulant activity (prolonged PT and PTT vs. blank controls) provides a dual antithrombotic mechanism that differentiates this scaffold from pure antiplatelet agents. Procurement rationale: the 3-carbohydrazide regiochemistry is essential for the reported ADP-pathway selectivity; substitution with the 4-isomer would necessitate complete SAR re-establishment.

Zidebactam Chiral Building Block Synthesis

For CROs and CDMOs involved in the manufacture of Zidebactam or related β-lactam enhancer antibiotics, (R)-N-Boc-piperidine-3-carboxylic acid hydrazide (derived from piperidine-3-carbohydrazide) is an indispensable chiral intermediate. The validated chiral HPLC method with LOD 2.5 µg/mL and LOQ 7.5 µg/mL for the (S)-enantiomer impurity provides the analytical framework for batch release and stability testing [1]. Sourcing specifications should require: (i) CAS 689758-90-5 or its Boc-protected derivative, (ii) ≥97% chemical purity by HPLC, (iii) enantiomeric excess consistent with the published LOD/LOQ thresholds, and (iv) batch-specific QC documentation (NMR, HPLC, chiral HPLC). The 2- and 4-positional isomers are not acceptable substitutes for this application.

Hydrazide-Hydrazone Screening Library Design

Compound library designers seeking to populate screening decks with CNS-oriented, polypharmacology-capable fragments should include piperidine-3-carbohydrazide as a privileged scaffold. Its favorable physicochemical profile (LogP ~0.40; PSA 67.15 Ų) places it within CNS drug-like chemical space [1], while the hydrazide functional group enables rapid diversification into hydrazone libraries with demonstrated activities across cholinesterase inhibition, antiplatelet aggregation, and antioxidant pathways [2][3]. Unlike the 4-isomer—which has been explored primarily for peripheral targets (VEGFR-2, antifungal SDH inhibition)—the 3-isomer has documented CNS target engagement, making it the preferred choice for neuroscience-focused screening collections [2].

Application
Selection Property
Validation Focus
Multi-target Alzheimer's research
3-Position regiochemistry for polypharmacology SAR
AChE/BuChE, Aβ42, and ROS endpoint context
ADP-selective antiplatelet studies
Scaffold with reported ADP-pathway selectivity
Human plasma aggregation assay endpoints
Chiral building block synthesis
Validated chiral HPLC LOD/LOQ specifications
Enantiomeric purity and batch QC documentation
CNS screening library design
Favorable CNS physicochemical profile (LogP ~0.40)
CNS target engagement and kinase selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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